
Glyceryl tri(octadecanoate-D35)
説明
Glyceryl tri(octadecanoate-D35) is an isotopically labeled compound, often used in research for its unique properties. It is a deuterated analog of glyceryl tristearate, where the hydrogen atoms in the octadecanoate (stearic acid) chains are replaced with deuterium. This compound is particularly useful in studies involving metabolic tracing, quantitative analysis, and other applications requiring isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(octadecanoate-D35) typically involves the esterification of glycerol with deuterated stearic acid (octadecanoic acid-D35). The reaction is carried out under controlled conditions to ensure complete esterification and high purity of the final product .
Industrial Production Methods: Industrial production of glyceryl tri(octadecanoate-D35) follows similar principles but on a larger scale. The process involves:
Esterification Reaction: Glycerol is reacted with deuterated stearic acid in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Glyceryl tri(octadecanoate-D35) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated stearic acid.
Oxidation: Formation of oxidized products under specific conditions.
Substitution: Replacement of functional groups in the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves reagents that can replace specific functional groups under controlled conditions.
Major Products:
Hydrolysis: Glycerol and deuterated stearic acid.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: New compounds with substituted functional groups.
科学的研究の応用
Glyceryl tri(octadecanoate-D35) has a wide range of applications in scientific research:
Chemistry: Used as a standard in isotopic labeling studies and quantitative analysis.
Biology: Helps in tracing metabolic pathways and studying lipid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug distribution and metabolism.
Industry: Employed in the development of new materials and formulations
作用機序
The mechanism of action of glyceryl tri(octadecanoate-D35) primarily involves its role as an isotopic tracer. When introduced into biological systems, it integrates into metabolic pathways, allowing researchers to track and quantify its distribution and transformation. The deuterium atoms provide a distinct signal in analytical techniques such as mass spectrometry, facilitating precise measurements .
類似化合物との比較
Glyceryl Tri(octadecanoate):
Glyceryl Tri(hexadecanoate-D31): Another deuterated triglyceride with hexadecanoic acid (palmitic acid) chains.
Glyceryl Tri(oleate-D34): A deuterated triglyceride with oleic acid chains
Uniqueness: Glyceryl tri(octadecanoate-D35) is unique due to its high deuterium content, which makes it particularly valuable in studies requiring precise isotopic labeling. Its stability and solubility in organic solvents further enhance its utility in various research applications .
特性
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-PAKTVWTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240783 | |
| Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
997.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125941-88-0 | |
| Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125941-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


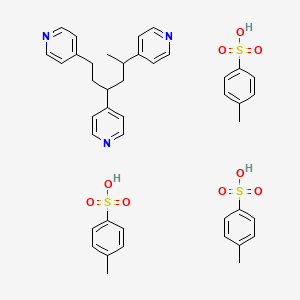
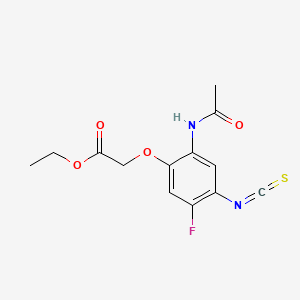
![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)

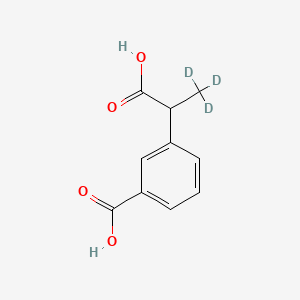
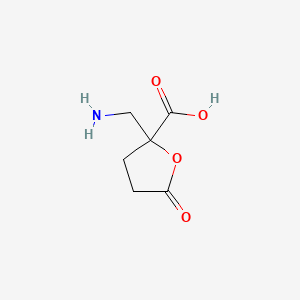

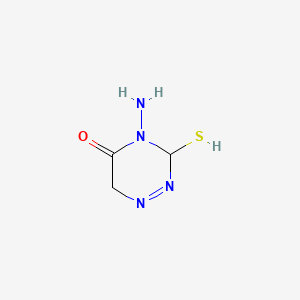


![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)
